
2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid typically involves the reaction of 2-methyl-3-hydroxypyridine-4-carboxylic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-4-carboxylic acid: Similar structure but lacks the propan-2-yloxy group.
4-Methylpyridine-3-carboxylic acid: Different substitution pattern on the pyridine ring.
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid: Contains an imidazole ring fused to the pyridine ring.
Uniqueness
2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)11-5-4-8(9)10(12)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
MWMFKLAQXOQIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13209544.png)
![2-Methoxy-3-[(2-methylpropoxy)methyl]aniline](/img/structure/B13209545.png)
![5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209552.png)

![5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13209562.png)
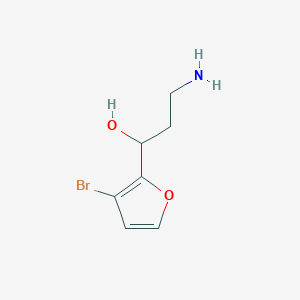
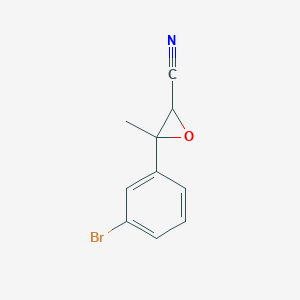
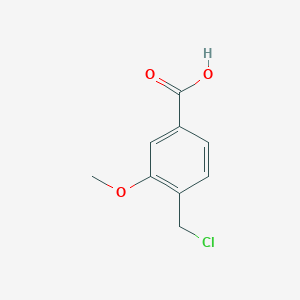

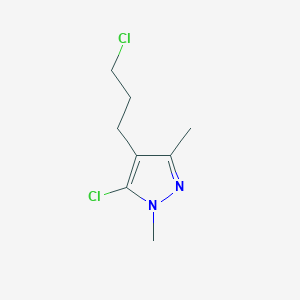
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde](/img/structure/B13209615.png)

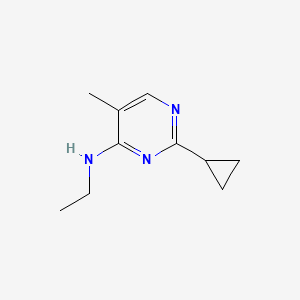
![2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13209632.png)
